
3-Cyclopropyl-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methylaniline is an organic compound characterized by a cyclopropyl group attached to the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the Buchwald-Hartwig coupling, where 2,6-dibromotoluene reacts with cyclopropylamine to form N-cyclopropyl-3-bromo-2-methylaniline . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites like cyclopropanone and N-methylaniline . This reaction involves a two-step process: Cα–H hydroxylation followed by decomposition of the carbinolaniline complex.
Comparación Con Compuestos Similares
Cyclopropylamine: Shares the cyclopropyl group but lacks the aromatic ring.
2-Methylaniline: Similar structure but without the cyclopropyl group.
3-Bromo-2-methylaniline: Contains a bromine atom instead of the cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure, which imparts distinct chemical properties and reactivity. The strain in the cyclopropyl ring and the electron-donating effects of the aniline group contribute to its unique behavior in chemical reactions .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3 |
Clave InChI |
NJXBWPUYFSMSBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



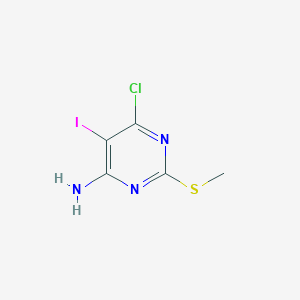
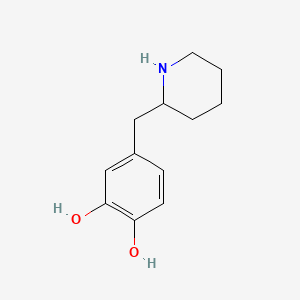
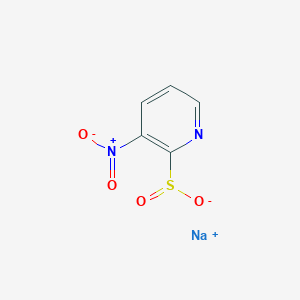
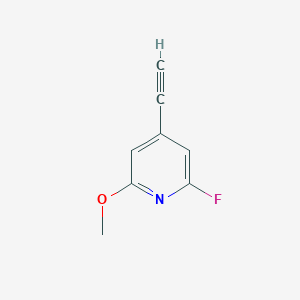
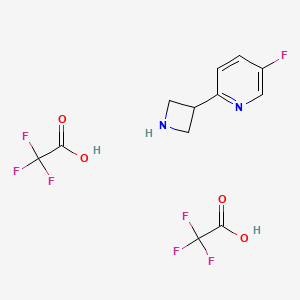
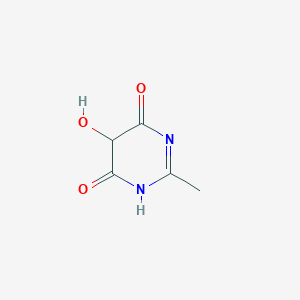



![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

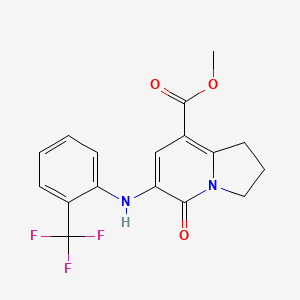
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
